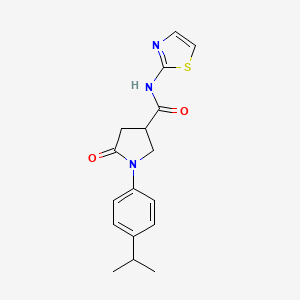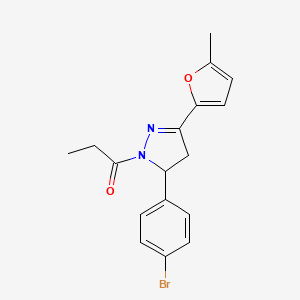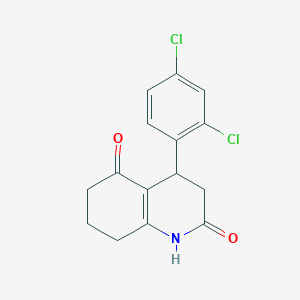![molecular formula C16H21ClN2O2 B4135893 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride](/img/structure/B4135893.png)
4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride
Übersicht
Beschreibung
4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride, also known as EMD 1214063, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a role in the regulation of intracellular signaling pathways. By inhibiting PDE10A, this compound 1214063 increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. This leads to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects
Studies have shown that this compound 1214063 has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, this compound 1214063 has been shown to improve cognitive function and motor performance in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has several advantages for lab experiments. It is a highly selective inhibitor of PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. It also has good bioavailability and can easily cross the blood-brain barrier, making it a useful compound for studying the effects of PDE10A inhibition on neuronal function. However, one limitation of this compound 1214063 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of this compound 1214063. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound 1214063 and its potential therapeutic applications.
Conclusion
In conclusion, this compound 1214063 is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its selective inhibition of PDE10A and its ability to cross the blood-brain barrier make it a useful tool for studying the role of this enzyme in various physiological processes. Further research is needed to fully understand the potential of this compound 1214063 and its future applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic effects. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-[2-(4-methylquinolin-2-yl)oxyethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-13-12-16(17-15-5-3-2-4-14(13)15)20-11-8-18-6-9-19-10-7-18;/h2-5,12H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIPVVJXBHDKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135811.png)

![4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135824.png)

![2-[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4135838.png)
![3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4135842.png)

![methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4135854.png)
![methyl 4-[2-(4-fluorobenzyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4135865.png)

![2-(2-{[4-nitro-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4135881.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4135889.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4135897.png)

